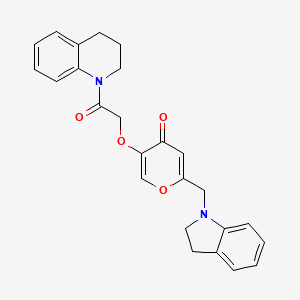![molecular formula C14H6Cl3F3N2 B2702329 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-80-6](/img/structure/B2702329.png)
8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H8ClF3N2 . It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, often involves radical reactions . These reactions can be facilitated through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoromethyl group, two chlorophenyl groups, and an imidazo[1,2-a]pyridine core . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, such as “this compound”, can undergo a variety of chemical reactions . These reactions often involve the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 296.68 . Further details about its physical and chemical properties were not found in the search results.科学的研究の応用
Antimicrobial and Antifungal Activities
Research has explored the antimicrobial and antifungal properties of compounds related to 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. In one study, various derivatives of imidazo[1,2-a]pyridine demonstrated significant antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Ladani et al., 2009).
Pharmaceutical Research: Glucagon-like Peptide 1 Receptor Agonists
A significant application is found in pharmaceutical research, particularly as glucagon-like peptide 1 receptor (GLP-1R) agonists. Specific derivatives of this compound have been identified as potential activators of GLP-1R, showing promising results in increasing GLP-1 secretion and glucose responsiveness. This discovery opens avenues for the development of new anti-diabetic treatment agents (Gong et al., 2010).
Synthesis Methods
The compound has been a focus in the development of novel synthesis methods. Studies have described innovative approaches to synthesizing related imidazo[1,2-a]pyridine compounds, such as using microwave irradiation for efficient and rapid synthesis (Biradar et al., 2009). These methods contribute to the broader field of synthetic chemistry, enhancing the efficiency of producing complex molecules.
Corrosion Inhibition
Another application is in the field of corrosion science. Imidazo[1,2-a]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion. The compounds displayed high inhibition performance, suggesting their potential use in protecting metals against corrosive environments (Saady et al., 2021).
Luminescent Transition Metal Complexes
The compound plays a role in the fabrication of luminescent transition metal complexes. Derivatives of imidazo[1,2-a]pyridine have been used to create new molecular structures that exhibit luminescent properties, useful in various applications like sensors and optoelectronic devices (Zhang et al., 2018).
Anticholinesterase Potential
The compound's derivatives have also shown potential as anticholinesterase agents, indicating possible applications in treating conditions like Alzheimer's disease. Research in this area focuses on structural modifications to enhance inhibitory effects on enzymes like acetylcholinesterase (AChE) (Kwong et al., 2019).
将来の方向性
Imidazo[1,2-a]pyridines, including “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, have great potential in several research areas, from materials science to the pharmaceutical field . Future research may focus on exploring new synthetic methods, studying their reactivity, and developing applications in various technological fields .
作用機序
Imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .
Some imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activities . .
特性
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-9-2-1-7(3-10(9)16)12-6-22-5-8(14(18,19)20)4-11(17)13(22)21-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPXCPNPAPYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)

![N-(3-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2702248.png)
![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)
![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)





![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702269.png)